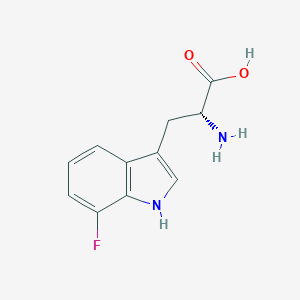

7-Fluoro-D-triptófano

Descripción general

Descripción

7-Fluoro-D-tryptophan is a fluorinated derivative of the amino acid tryptophanFluorinated compounds, including 7-Fluoro-D-tryptophan, are of significant interest due to their unique properties, such as increased stability, bioavailability, and altered electronic characteristics .

Aplicaciones Científicas De Investigación

7-Fluoro-D-tryptophan has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in various diseases.

Mecanismo De Acción

Target of Action

7-Fluoro-D-tryptophan is a modified version of the amino acid tryptophan, which is a precursor to several important biological molecules, including serotonin and melatonin . The primary targets of 7-Fluoro-D-tryptophan are likely to be the same as those of tryptophan, including various enzymes and receptors involved in the synthesis and signaling of these molecules .

Mode of Action

7-Fluoro-D-tryptophan is thought to interact with its targets in a similar manner to tryptophan, but the presence of the fluorine atom may alter these interactions. For example, it has been used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . The fluorine atom can enable site-selective monitoring of protein response to ligand binding .

Biochemical Pathways

7-Fluoro-D-tryptophan is likely to be involved in the same biochemical pathways as tryptophan. Tryptophan is a key component in the biosynthesis of serotonin and melatonin, and it’s also involved in the kynurenine pathway . The introduction of a fluorine atom into tryptophan could potentially affect these pathways, although the specific effects would likely depend on the exact context and environment .

Pharmacokinetics

Tryptophan is well-absorbed and widely distributed throughout the body .

Result of Action

Given its structural similarity to tryptophan, it’s likely that it would have similar effects, such as contributing to the synthesis of serotonin and melatonin . The presence of the fluorine atom could potentially alter these effects, perhaps by affecting the interaction of the molecule with its targets .

Action Environment

The action of 7-Fluoro-D-tryptophan is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the stability of the molecule and its interactions with its targets . Additionally, the presence of other molecules could potentially affect the action of 7-Fluoro-D-tryptophan, for example by competing for the same targets .

Análisis Bioquímico

Biochemical Properties

7-Fluoro-D-tryptophan is involved in various biochemical reactions. For instance, it has been shown that 7-Fluoro-D-tryptophan can be incorporated into proteins, replacing the natural tryptophan residue . This substitution allows for the monitoring of ligand binding via 19F NMR spectroscopy .

Cellular Effects

The effects of 7-Fluoro-D-tryptophan on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 7-Fluoro-D-tryptophan labeled proteins have been used to study protein structure, conformational changes, and protein-ligand interactions .

Molecular Mechanism

At the molecular level, 7-Fluoro-D-tryptophan exerts its effects through various mechanisms. It can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression . The fluorine atom in 7-Fluoro-D-tryptophan serves as a sensitive nuclear magnetic resonance (NMR) probe, enabling site-selective monitoring of the protein response to ligand binding .

Temporal Effects in Laboratory Settings

Over time, the effects of 7-Fluoro-D-tryptophan can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . Specific details on the temporal effects of 7-Fluoro-D-tryptophan are currently limited.

Metabolic Pathways

7-Fluoro-D-tryptophan is involved in the metabolism of tryptophan, which primarily involves the kynurenine and serotonin pathways

Transport and Distribution

The transport and distribution of 7-Fluoro-D-tryptophan within cells and tissues involve various mechanisms. The L-type amino acid transporter is the dominant transport mechanism for most tryptophan derivatives, including 7-Fluoro-D-tryptophan . Specific details on its localization or accumulation are currently limited.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-D-tryptophan typically involves the introduction of a fluorine atom into the indole ring of tryptophan. One common method is the use of selective fluorination reactions, which can be achieved through various chemical and enzymatic processes. For example, the use of fluorinase enzymes has been shown to be an effective method for the selective introduction of fluorine atoms into organic molecules .

Industrial Production Methods: Industrial production of 7-Fluoro-D-tryptophan may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and reaction conditions to facilitate the fluorination process. Additionally, biotechnological approaches, such as the use of genetically engineered microorganisms, can be employed to produce 7-Fluoro-D-tryptophan through fermentation processes .

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoro-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The fluorine atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various fluorinated indole compounds .

Comparación Con Compuestos Similares

- 5-Fluoro-D-tryptophan

- 6-Fluoro-D-tryptophan

- 7-Fluoro-L-tryptophan

Comparison: 7-Fluoro-D-tryptophan is unique due to the specific position of the fluorine atom on the indole ring. This positional difference can lead to variations in the compound’s chemical and biological properties. For example, the electronic effects of the fluorine atom at the 7th position can influence the compound’s reactivity and interactions with biological targets differently compared to other fluorinated tryptophan derivatives .

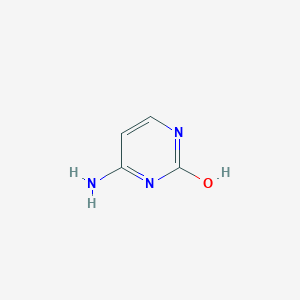

Propiedades

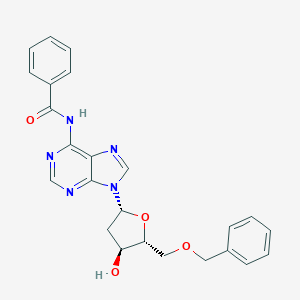

IUPAC Name |

(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHYWIKJSPIGJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313642 | |

| Record name | D-Tryptophan, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138514-98-4 | |

| Record name | D-Tryptophan, 7-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138514-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tryptophan, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)